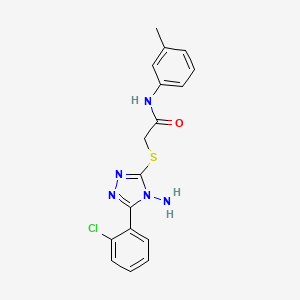![molecular formula C18H16N6O B2653556 N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}indolizine-2-carboxamide CAS No. 2097919-92-9](/img/structure/B2653556.png)
N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}indolizine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}indolizine-2-carboxamide” is a complex organic compound that contains several heterocyclic rings, including pyrazine and imidazole . It is a nitrogen-containing compound, which is a common characteristic of many bioactive molecules . This compound is available for purchase from certain chemical suppliers.
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various chemical reactions. While the exact synthesis process for this specific compound is not detailed in the search results, similar compounds have been synthesized through various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . In some cases, copper-assisted reactions have been used .Molecular Structure Analysis
The molecular structure of this compound includes several heterocyclic rings, specifically a pyrazine ring and an imidazole ring . These rings are part of a larger structure that also includes an indolizine ring and a carboxamide group. The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
N-Arylimidazo[1,2-a]pyrazine-2-carboxamides have been studied for their antimicrobial properties. Research by Jyothi and Madhavi (2019) highlights the synthesis of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides and their promising antimicrobial activity against various microorganisms. These compounds were prepared using a series of reactions starting from 2-iodopyrazine and tested for their effectiveness against different bacterial strains (B. Jyothi & N. Madhavi, 2019).
Synthesis and Antibacterial/Antifungal Activity
Another study by Hassan (2013) elaborates on the synthesis of new pyrazoline and pyrazole derivatives, including compounds structurally related to N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}indolizine-2-carboxamide. This research also explored their antibacterial and antifungal activities, finding some compounds with significant efficacy against Gram-negative and Gram-positive bacteria, as well as yeast-like fungi (S. Y. Hassan, 2013).
Applications in Ethylene Biosynthesis Inhibition
Research by Sun et al. (2017) explored the use of pyrazinamide derivatives, which are chemically related to the target compound, as inhibitors of ethylene biosynthesis in plants. This study identifies pyrazinamide, a clinical drug, as a potential regulator of plant metabolism, particularly for inhibiting ethylene formation, which is vital in controlling the ripening of fruits and senescence of flowers (Xiangzhong Sun et al., 2017).
Synthesis and Cytotoxicity in Anticancer Research
Bu et al. (2002) conducted research on the synthesis of pyrazolo[3,4,5-kl]acridines and indolo[2,3-a]acridine derivatives, related to the compound . They focused on their potential as anticancer agents. One of the derivatives, N-(2-(dimethylamino)ethyl)-1-(2-(dimethylamino)ethyl)-1,2-dihydropyrazolo[3,4,5-kl]acridine-5-carboxamide, showed considerable cytotoxicity in various cell lines, highlighting the potential of such compounds in cancer treatment (X. Bu, Junjie Chen, L. Deady, & W. Denny, 2002).
Eigenschaften
IUPAC Name |
N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]indolizine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c25-18(14-11-15-3-1-2-8-24(15)13-14)22-7-10-23-9-6-21-17(23)16-12-19-4-5-20-16/h1-6,8-9,11-13H,7,10H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCVDAMIKNQLFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN2C=C1)C(=O)NCCN3C=CN=C3C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}indolizine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

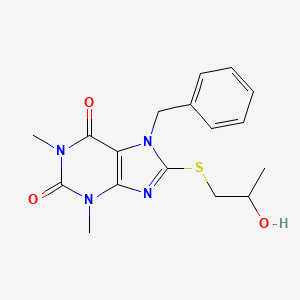
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2653476.png)
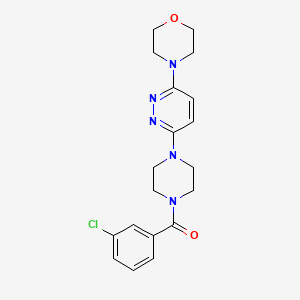
![1-benzyl-3-(4-nitrophenyl)-5-(propan-2-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2653480.png)
![5-(2,3-dihydro-1H-inden-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2653481.png)
![N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2653484.png)
![3-[(4-methylphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2653486.png)
![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2653488.png)
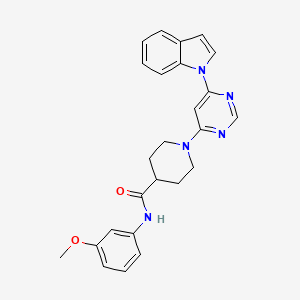
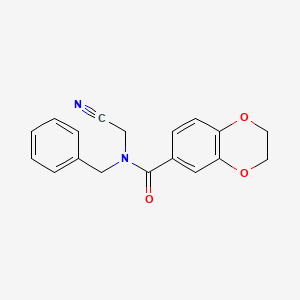
![2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B2653493.png)
![N-[1-(thiophen-2-yl)propan-2-yl]cyclobutanecarboxamide](/img/structure/B2653494.png)
![1-{[(1-cyanocycloheptyl)carbamoyl]methyl}-octahydro-1H-indole-2-carboxamide](/img/structure/B2653495.png)
